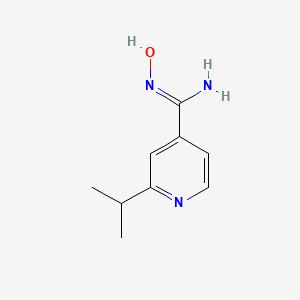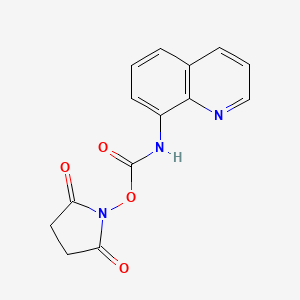
2,5-Dioxopyrrolidin-1-yl quinolin-8-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-1-yl quinolin-8-ylcarbamate is an organic compound that belongs to the class of quinolines and derivatives
Vorbereitungsmethoden
The synthesis of 2,5-Dioxopyrrolidin-1-yl quinolin-8-ylcarbamate typically involves the coupling of quinoline derivatives with pyrrolidine-2,5-dione. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Analyse Chemischer Reaktionen
2,5-Dioxopyrrolidin-1-yl quinolin-8-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,5-Dioxopyrrolidin-1-yl quinolin-8-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Research has shown its potential as an anticonvulsant and its ability to modulate certain neurotransmitter systems.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl quinolin-8-ylcarbamate involves its interaction with specific molecular targets, such as voltage-gated sodium channels and calcium channels. These interactions can modulate the activity of these channels, leading to various pharmacological effects. The compound’s ability to inhibit certain enzymes also contributes to its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,5-Dioxopyrrolidin-1-yl quinolin-8-ylcarbamate include:
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.
Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonate: Used as a reversible linker in biomacromolecule conjugation.
What sets this compound apart is its unique quinoline structure, which provides distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C14H11N3O4 |
|---|---|
Molekulargewicht |
285.25 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) N-quinolin-8-ylcarbamate |
InChI |
InChI=1S/C14H11N3O4/c18-11-6-7-12(19)17(11)21-14(20)16-10-5-1-3-9-4-2-8-15-13(9)10/h1-5,8H,6-7H2,(H,16,20) |
InChI-Schlüssel |
AEBRIPBIXVDEIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)NC2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13670423.png)

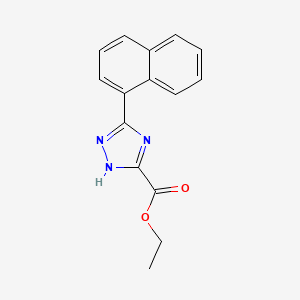
![1-[3-(Benzyloxy)phenyl]-1H-tetrazole-5-thiol](/img/structure/B13670449.png)
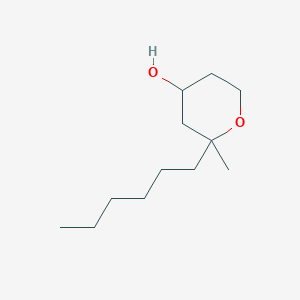
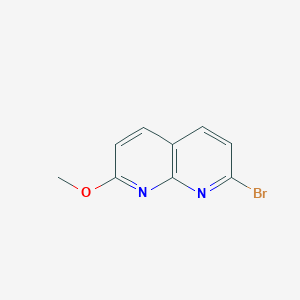

![6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13670462.png)


